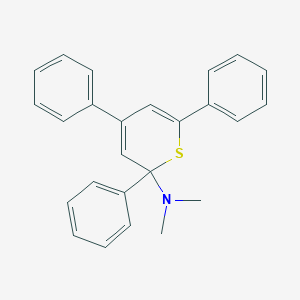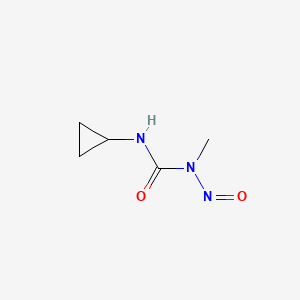
N,N-Dimethyl-2,4,6-triphenyl-2H-thiopyran-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2,4,6-triphenyl-2H-thiopyran-2-amine is a complex organic compound characterized by its unique structure, which includes a thiopyran ring substituted with three phenyl groups and an amine group with two methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2,4,6-triphenyl-2H-thiopyran-2-amine typically involves the reaction of 2,4,6-triphenyl-2H-thiopyran with dimethylamine. The reaction is usually carried out under controlled conditions to ensure the proper formation of the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2,4,6-triphenyl-2H-thiopyran-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The amine group can participate in substitution reactions, where the dimethylamine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
N,N-Dimethyl-2,4,6-triphenyl-2H-thiopyran-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2,4,6-triphenyl-2H-thiopyran-2-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triphenyl-2H-thiopyran: Lacks the dimethylamine group, making it less versatile in certain reactions.
N,N-Dimethyl-2,4,6-triphenyl-2H-pyran-2-amine: Similar structure but with an oxygen atom instead of sulfur, leading to different chemical properties.
Uniqueness
N,N-Dimethyl-2,4,6-triphenyl-2H-thiopyran-2-amine is unique due to the presence of both the thiopyran ring and the dimethylamine group
Properties
CAS No. |
87691-75-6 |
|---|---|
Molecular Formula |
C25H23NS |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N,N-dimethyl-2,4,6-triphenylthiopyran-2-amine |
InChI |
InChI=1S/C25H23NS/c1-26(2)25(23-16-10-5-11-17-23)19-22(20-12-6-3-7-13-20)18-24(27-25)21-14-8-4-9-15-21/h3-19H,1-2H3 |
InChI Key |
DPCMJPLUXNREBI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(C=C(C=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine](/img/structure/B14407592.png)

![pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-1(15),5,7,12(16),13,17-hexaene](/img/structure/B14407605.png)

![2-[(6-Aminopurin-9-yl)methoxy]propane-1,3-diol;phosphoric acid](/img/structure/B14407614.png)

![(Benzoyloxy)[tris(trifluoromethyl)]germane](/img/structure/B14407623.png)
![3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14407633.png)


![tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}phenylalanylleucinate](/img/structure/B14407652.png)
![9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14407656.png)
